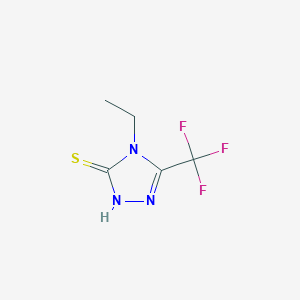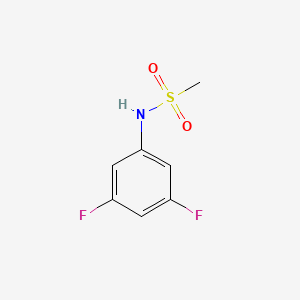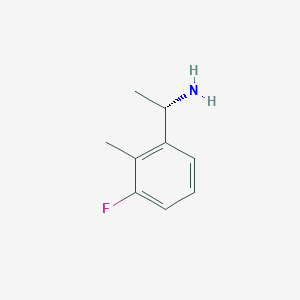
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a trifluoromethyl group at the 5-position, an ethyl group at the 4-position, and a thiol group at the 3-position of the triazole ring. The incorporation of fluorine atoms and sulfur-containing groups into the triazole ring imparts unique chemical and biological properties to this compound, making it of significant interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with trifluoroacetic acid and elemental sulfur can lead to the formation of the desired triazole compound . The reaction typically requires heating and the use of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields. The choice of solvents and purification techniques, such as recrystallization or chromatography, is crucial to obtaining high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the inhibition of enzymatic activity or disruption of protein function. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, further contributing to its biological effects .
類似化合物との比較
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of an ethyl group.
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a trifluoromethyl group.
1H-1,2,4-triazole-3-thiol: Lacks the ethyl and trifluoromethyl substituents.
Uniqueness
4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group provides additional steric and electronic effects that influence its reactivity and interactions with biological targets .
特性
CAS番号 |
68744-69-4 |
|---|---|
分子式 |
C5H6F3N3S |
分子量 |
197.18 g/mol |
IUPAC名 |
4-ethyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H6F3N3S/c1-2-11-3(5(6,7)8)9-10-4(11)12/h2H2,1H3,(H,10,12) |
InChIキー |
VOBWXEYGDSSTAW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl-](/img/structure/B8743930.png)



![Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate](/img/structure/B8743957.png)


![N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide](/img/structure/B8743976.png)




![Anthra[2,3-b]benzo[d]thiophene-7,12-dione](/img/structure/B8744046.png)

